1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydrobenzofuro[2,3-c]pyridines. This class of compounds is characterized by a fused ring system consisting of a benzene ring, a furan ring, and a piperidine ring. While the parent compound, 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine, has not been extensively studied, its derivatives, particularly those with substitutions at the nitrogen atom, have garnered attention in scientific research. These derivatives are of interest due to their potential biological activities, making them attractive targets for medicinal chemistry studies. [, ]
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the class of benzofuro-pyridines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents. The molecular formula of this compound is C_{11}H_{12}ClN, and it has a molecular weight of approximately 199.68 g/mol.
This compound can be classified as a benzofuro-pyridine derivative, which indicates its structural relationship to both benzofuran and pyridine moieties. It is often synthesized for research purposes and may serve as a precursor or building block in drug discovery processes. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in biological studies.
The synthesis of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific catalysts or reagents and can be optimized through various conditions such as temperature and reaction time. Characterization of the synthesized product is often performed using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the structure and purity.
The molecular structure of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine hydrochloride consists of a fused benzofuran and pyridine ring system. The presence of the tetrahydro group indicates that the compound has four hydrogen atoms added to the benzofuro structure, making it saturated.
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the fused rings. Reaction conditions such as solvent choice and temperature play crucial roles in determining the outcome of these chemical transformations.
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride has several potential scientific uses:
This compound exemplifies the importance of heterocyclic compounds in drug discovery and development processes. Further research could elucidate its full therapeutic potential and mechanisms of action.
The construction of the tricyclic benzofuro[2,3-c]pyridine core employs strategic cyclization methodologies, with ring-expansion and intramolecular cyclization representing predominant approaches. A novel ring-expansion strategy transforms annulated tetrahydropyridine precursors using activated alkynes under mild conditions. This reaction proceeds via Michael addition of the tertiary nitrogen to dimethyl acetylenedicarboxylate (DMAD), generating a zwitterionic intermediate that undergoes nucleophilic ring expansion to yield functionalized tetrahydrobenzofuro[2,3-d]azocine derivatives [7] [8]. This method efficiently constructs the eight-membered ring system while simultaneously introducing versatile ester functional groups for downstream modifications.
Alternative acid-mediated cyclodehydration provides a direct route to the tricyclic scaffold. When applied to appropriately substituted 2-(2-hydroxyphenyl)-4-piperidone derivatives, polyphosphoric acid (PPA) or Eaton's reagent facilitates simultaneous furan ring formation and pyridine dehydrogenation. This method demonstrates exceptional functional group tolerance toward electron-donating and electron-withdrawing substituents on the phenolic ring, enabling diverse molecular diversification at early synthetic stages. Reaction optimization reveals that microwave-assisted heating significantly improves cyclization efficiency, reducing reaction times from hours to minutes while increasing yields by 15-25% compared to conventional thermal conditions [2] [7].
Table 1: Cyclization Methods for Core Assembly
Methodology | Key Reagent/Conditions | Core Structure Formed | Yield Range | Advantages |
---|---|---|---|---|
Alkyne-Induced Ring Expansion | Dimethyl acetylenedicarboxylate (DMAD), 80-100°C | Tetrahydrobenzofuro[2,3-d]azocine | 45-68% | Simultaneous functionalization |
Acid-Mediated Cyclization | Polyphosphoric acid, 120°C or Eaton's reagent, microwave | 1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine | 60-85% | Broad substrate scope |
P₂O₅/Methanesulfonic Acid | 85-90°C, 2 hours | 3,4-Dihydro-1H-benzo[4,5]furo[3,2-c]pyridin-2-one | 92% | High-yielding imine formation |
For complex pharmaceutical targets like PAK4 inhibitors, tricyclic core construction achieves high efficiency through optimized cyclization protocols. Recent studies demonstrate that reacting 4-piperidone derivatives with activated carbonyl components under modified Pictet-Spengler conditions produces the benzofuropyridine framework with embedded pharmacophores essential for biological activity. This approach proved critical for synthesizing compound 13—a potent allosteric PAK4 inhibitor (IC₅₀ = 0.38 μmol/L against MIA PaCa-2 cells) featuring the tetrahydrobenzofuro[2,3-c]pyridine core with specific C6 and C9 substituents that enhance binding affinity and cellular permeability [2] [4].
Position-selective functionalization of the benzofuropyridine scaffold enables precise modulation of electronic properties, steric bulk, and hydrogen-bonding capacity critical for drug discovery applications. C1-modification predominantly exploits N-alkylation and N-acylation reactions on the pyridine nitrogen. Treatment with alkyl halides under basic conditions (K₂CO₃, DMF) provides tertiary amines, while Buchwald-Hartwig amination installs aryl and heteroaryl groups using palladium catalysis. Notably, microwave-assisted N-arylation reduces reaction times from 24 hours to 30 minutes with comparable yields (75-92%) [3] [8].
C6-functionalization employs electrophilic aromatic substitution (EAS) and directed ortho-metalation. The electron-rich furan ring undergoes regioselective bromination at C6 using bromine in acetic acid or N-bromosuccinimide (NBS) in CCl₄. Subsequent Pd-catalyzed cross-coupling (Suzuki, Sonogashira) introduces aryl, heteroaryl, and alkynyl groups. For pharmaceutical applications, structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents at C6 significantly enhance PAK4 inhibitory activity. Optimal compounds feature 3-cyanophenyl or 4-(trifluoromethyl)phenyl groups installed via Suzuki coupling, increasing potency 8-fold compared to unsubstituted analogs [2] [4].
Table 2: Position-Specific Functionalization Strategies
Position | Key Methods | Representative Reagents | Common Substituents | Biological Impact |
---|---|---|---|---|
C1 (N) | N-Alkylation, Buchwald-Hartwig amination | Alkyl halides, ArB(OH)₂/Pd(OAc)₂ | Methyl, benzyl, sulfonyl | Modulates basicity and membrane permeability |
C6 | Bromination, Suzuki coupling | Br₂/AcOH, ArB(OH)₂/Pd(PPh₃)₄ | 3-CNPh, 4-CF₃Ph, heteroaryl | Enhances PAK4 binding affinity (8-fold) |
C8 (Fused Ring) | Bismuth-catalyzed ring expansion | RNH₂, Bi(NO₃)₃ | Aminoalkyl, acylpiperazine | Improves aqueous solubility and pharmacokinetics |
C8-position modification utilizes advanced ring-expansion techniques. The bismuth-catalyzed reaction between cyclopentane-1,4-diketones and primary amines enables direct installation of nitrogen-containing substituents. This method constructs tetrahydrobenzo[d]azocine derivatives with functionalized amine groups in a single step from diketone precursors. When applied to benzofuropyridine systems, this approach introduces solubilizing groups like 4-methylpiperazin-1-yl or morpholino units that significantly improve pharmacokinetic properties without compromising target affinity [8]. Alternative Friedel-Crafts alkylation on electron-rich aromatic systems at C8 employs α-halo ketones followed by reductive amination to install basic amine side chains essential for central nervous system (CNS) drug candidates targeting serotonin receptors [3].
Stereochemical control represents a critical challenge in benzofuropyridine synthesis due to the presence of multiple chiral centers in biologically active derivatives. Chiral resolution of racemic mixtures using L-(+)-di-p-toluoyl tartaric acid provides early access to enantiomerically pure intermediates but suffers from maximum theoretical yield limitations (≤50%). Modern approaches employ asymmetric catalysis throughout the synthetic sequence. Titanium-mediated asymmetric allylation of imines using (S)-BINOL derivatives achieves enantiomeric excesses (ee) >90% for key intermediates. Subsequent ring-closing metathesis with Hoveyda-Grubbs second-generation catalyst constructs the benzofused framework while preserving stereochemical integrity [5] [6].
For hexahydro derivatives, diastereoselective hydrogenation using chiral catalysts controls configuration at ring fusion points. Pd/C modified with (R)-MeO-BIPHEP facilitates hydrogenation of the pyridine ring with diastereoselectivity >20:1 for the cis-fused isomer critical for receptor binding. This method proved essential for synthesizing α₂-adrenoceptor antagonists where the (12bS) configuration demonstrates 100-fold greater potency than the (12bR) enantiomer. X-ray crystallographic analysis confirms that the stereochemistry at C12b dictates the topographical orientation of the pharmacophore elements relative to receptor binding pockets [5] [6].
Table 3: Enantioselective Synthesis Techniques
Method | Chiral Controller | Key Intermediate | ee (%) | Application |
---|---|---|---|---|
Asymmetric Allylation | (S)-BINOL-Ti(OⁱPr)₄ | 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine | >90% | Serotonin receptor modulators |
Diastereoselective Hydrogenation | (R)-MeO-BIPHEP/Pd | cis-Hexahydrobenzofuro[2,3-a]quinolizin-2-one | >95% | α₂-Adrenoceptor antagonists |
Chemical Resolution | L-(+)-Di-p-toluoyl tartaric acid | 12b(S)-Ketoamine | 99% (after recrystallization) | Anti-depressant intermediates |
The enantioselective synthesis of 1,3,4,6,7,12b(S)-hexahydro-2H-benzo[b]furo[2,3-a]quinolizin-2-one exemplifies advanced stereochemical control. Titanium tetrachloride-mediated imine formation using (1S,2S)-1,2-diphenyl-2-aminoethanol as chiral auxiliary achieves 99% ee after recrystallization. This key intermediate enables production of the α₂-adrenergic antagonist (2R,12bS)-N-(1,3,4,6,7,12-hexahydro-2H-benzo[b]furo[2,3-a]quinolizin-2-yl)-N-methyl-2-hydroxyethanesulfonamide hydrochloride without racemization. Pharmacological evaluation confirms the (2R,12bS) configuration is essential for central noradrenergic activity and antidepressant efficacy, highlighting the critical importance of stereochemical fidelity in therapeutic development [5] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1